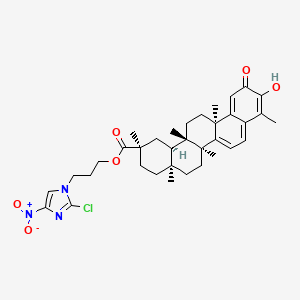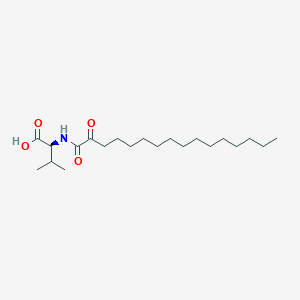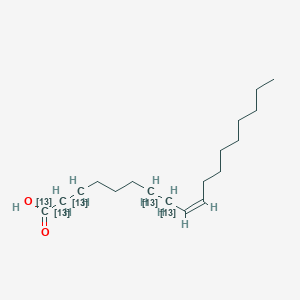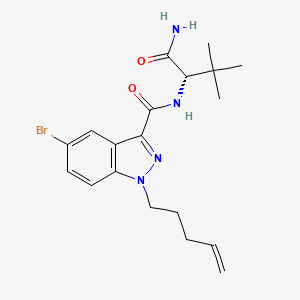
ADB-5'Br-4en-PINACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-5’Br-4en-PINACA is a synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide family. It is structurally similar to other synthetic cannabinoids and has been identified in various regions, including the United States and Europe . This compound is known for its high potency and has been used in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ADB-5’Br-4en-PINACA involves the bromination of the indazole ring at the 5-position. The reaction conditions often include the use of solvents like methanol and reagents such as formic acid and ammonium formate .
Industrial Production Methods: the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: ADB-5’Br-4en-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated analogs.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, ketone, and halogenated derivatives, which are often used for further research and analysis .
Scientific Research Applications
ADB-5’Br-4en-PINACA has several scientific research applications:
Mechanism of Action
ADB-5’Br-4en-PINACA exerts its effects by acting as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors, mimicking the effects of natural cannabinoids like delta-9-tetrahydrocannabinol. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychoactive effects .
Comparison with Similar Compounds
MDMB-4en-PINACA: Another synthetic cannabinoid with structural similarities, known for its high potency and widespread use.
5F-ADB-PINACA: A fluorinated analog with similar receptor agonist properties.
Uniqueness: ADB-5’Br-4en-PINACA is unique due to its bromine substitution at the 5-position of the indazole ring, which enhances its potency compared to its unsubstituted analogs . This structural modification makes it a valuable compound for research and forensic applications.
Properties
Molecular Formula |
C19H25BrN4O2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-bromo-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C19H25BrN4O2/c1-5-6-7-10-24-14-9-8-12(20)11-13(14)15(23-24)18(26)22-16(17(21)25)19(2,3)4/h5,8-9,11,16H,1,6-7,10H2,2-4H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
InChI Key |
SKMMFULKOGGVOT-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=C1C=C(C=C2)Br)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


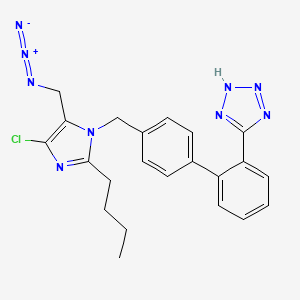
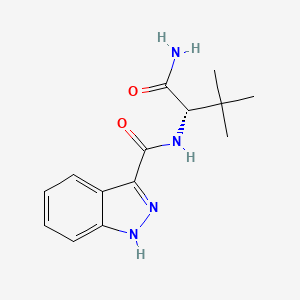
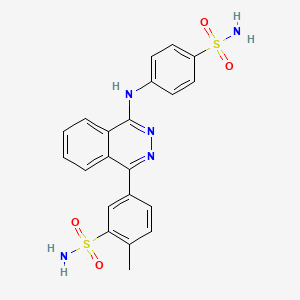
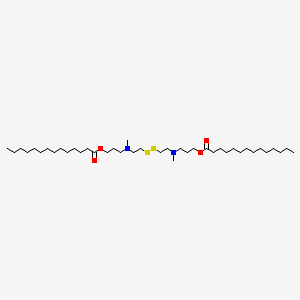


![[6-[2-[2-[4-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830652.png)
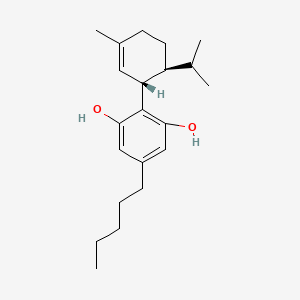
![(S)-(+)-4-phenyl-1-[N-(4-nitrobenzoyl)-indoline-5-sulfonyl]-4,5-dihydro-2-imidazolone](/img/structure/B10830672.png)
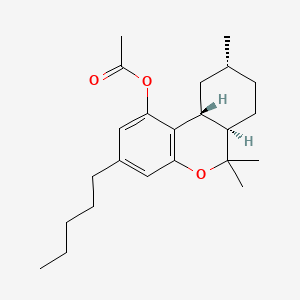
![2-azaniumylethyl [(2R)-2-[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B10830690.png)
